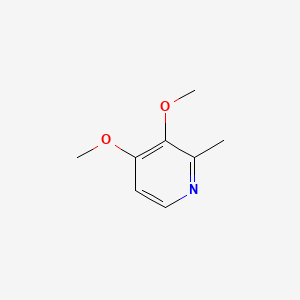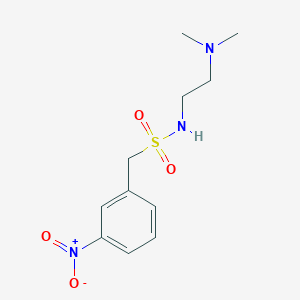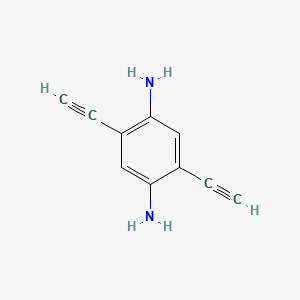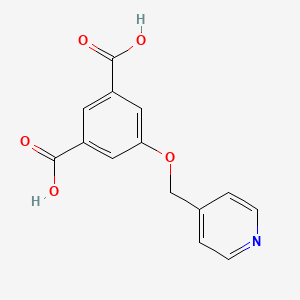
Lavandoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lavandoside is a natural compound isolated from the flowers of Lavandula spica. This compound belongs to the phenylpropanoid class and is known for its various biological activities .
Mecanismo De Acción
Lavandoside, also known as (E)-4-Hydroxy-3-methoxycinnamic acid 4-O-β-D-glucopyranoside or 2-Propenoic acid, 3-[4-(beta-D-glucopyranosyloxy)-3-methoxyphenyl]-, (2E)-, is an active compound found in the flowers of Lavandula spica . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It is known that the compound interacts with its targets to exert its effects . More research is needed to elucidate the specific interactions and resulting changes.
Biochemical Pathways
As a natural compound isolated from Lavandula spica flowers, it is likely to interact with multiple biochemical pathways
Pharmacokinetics
The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Information about its bioavailability is also currently unavailable. Future research should focus on these aspects to understand how the compound is processed in the body .
Result of Action
It is known that this compound exhibits pharmacological properties . More research is needed to elucidate the specific molecular and cellular effects of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other compounds, and more. Specific details about how these factors influence this compound’s action are currently unknown .
Métodos De Preparación
Análisis De Reacciones Químicas
Lavandoside undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by β-glucosidase into glucose and ferulic acid.
Oxidation: The phenolic group in this compound can undergo oxidation reactions, forming quinones and other oxidative products.
Substitution: The methoxyl group in this compound can participate in substitution reactions, leading to various derivatives.
Common reagents used in these reactions include β-glucosidase for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation. The major products formed from these reactions are glucose and ferulic acid .
Aplicaciones Científicas De Investigación
Lavandoside has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
Lavandoside is unique due to its specific structure and biological activities. Similar compounds include:
Ferulic Acid: The aglycone part of this compound, known for its antioxidant properties.
Caffeic Acid: Another phenylpropanoid with similar antioxidant and anti-inflammatory properties.
Luteolin: A flavonoid found in lavender flowers with reported antioxidant and anti-inflammatory effects.
This compound stands out due to its glycosidic linkage, which enhances its solubility and bioavailability compared to its aglycone counterparts .
Propiedades
Número CAS |
117405-51-3 |
|---|---|
Fórmula molecular |
C16H20O9 |
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(3-5-12(18)19)2-4-9(10)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/t11-,13-,14+,15-,16-/m1/s1 |
Clave InChI |
IEMIRSXOYFWPFD-YMILTQATSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
SMILES isomérico |
COC1=C(C=CC(=C1)C=CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B3069011.png)
![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)












